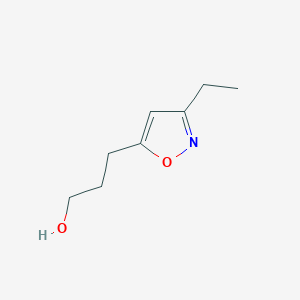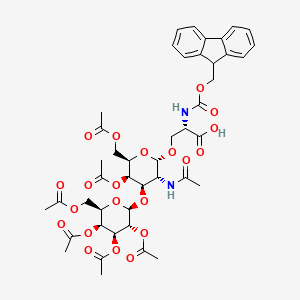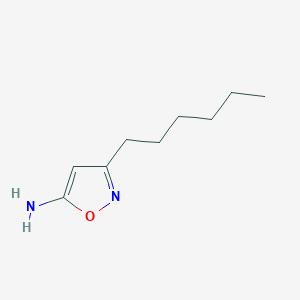![molecular formula C10H16FNO4 B1381445 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid CAS No. 1596752-15-6](/img/structure/B1381445.png)
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid” is a chemical compound with the molecular formula C10H16FNO4 . It is also known by its IUPAC name, 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2-fluoroacetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tert-butoxy carbonyl group attached to an azetidine ring, which is further connected to a fluoroacetic acid group . The InChI code for this compound is 1S/C10H16FNO4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 233.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 and a topological polar surface area of 66.8 Ų .Wissenschaftliche Forschungsanwendungen
Novel Heterocyclic Amino Acid Synthesis
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate was synthesized via a [3+2] cycloaddition, introducing a new functionalized heterocyclic amino acid. This compound's structure was confirmed through comprehensive spectroscopic analysis, marking a significant contribution to heterocyclic amino acid chemistry (Dzedulionytė et al., 2021).
Antibacterial Applications
Research on 7-azetidinylquinolones has demonstrated the significant antibacterial potential of azetidine-containing compounds. These studies focused on synthesizing and evaluating the antibacterial activity of various 7-azetidinylquinolones, emphasizing the critical role of azetidine moieties in enhancing in vitro and in vivo antibacterial efficacy (Frigola et al., 1995).
Novel Ligand for Nicotinic Receptors
The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential novel ligand for nicotinic receptors, was achieved via a Stille coupling. This study underscores the utility of azetidine derivatives in developing new ligands for neurological receptor studies, showcasing the versatility of azetidine-based compounds in medicinal chemistry (Karimi & Långström, 2002).
Masked Dipoles in Cycloaddition Reactions
2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine compounds have been identified as efficient masked 1,3- and 1,4-dipoles for formal [3+2] and [4+2] cycloaddition reactions. This research has opened new avenues in synthetic organic chemistry by demonstrating azetidine compounds' role in facilitating complex cycloaddition reactions (Yadav & Sriramurthy, 2005).
Synthesis of Radiotracers
The synthesis of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a new positron emission tomography (PET) ligand for nicotinic receptors, highlights the critical role of azetidine derivatives in developing diagnostic tools for neurological conditions. This compound's synthesis and successful application in PET imaging demonstrate the potential of azetidine-based radiotracers in medical diagnostics (Horti et al., 1998).
Zukünftige Richtungen
The future directions of “2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid” could involve its use in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its unique structure could make it a valuable building block in the design and synthesis of new pharmaceuticals .
Eigenschaften
IUPAC Name |
2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUOTBNUINIFDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1596752-15-6 |
Source


|
| Record name | 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2-fluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)



![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)









